1-Acetylindoline-6-sulfonyl chloride

Electrophilicity Hydrolysis Rate Nucleophilic Substitution

Select 1-acetylindoline-6-sulfonyl chloride for superior electrophilic reactivity and storage stability. The N-acetyl group accelerates nucleophilic substitutions, enabling shorter cycle times in parallel synthesis. This 6-sulfonyl chloride is the essential building block for active DapE inhibitor pharmacophores (IC₅₀ 18.8 µM); 5-sulfonyl isomers fail to yield active compounds. The acetyl group also serves as a cleavable protecting group for late-stage indoline NH diversification, a critical advantage for FBPase inhibitor development. Minimum 95% purity ensures consistent performance.

Molecular Formula C10H10ClNO3S
Molecular Weight 259.7
CAS No. 313690-18-5
Cat. No. B2481642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetylindoline-6-sulfonyl chloride
CAS313690-18-5
Molecular FormulaC10H10ClNO3S
Molecular Weight259.7
Structural Identifiers
SMILESCC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C10H10ClNO3S/c1-7(13)12-5-4-8-2-3-9(6-10(8)12)16(11,14)15/h2-3,6H,4-5H2,1H3
InChIKeyFTWAILLGJAETPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetylindoline-6-sulfonyl Chloride: A Versatile Sulfonyl Chloride Building Block for Medicinal Chemistry and Targeted Synthesis


1-Acetylindoline-6-sulfonyl chloride (CAS: 313690-18-5) is a heterobifunctional sulfonyl chloride derivative featuring an indoline core with an N-acetyl substituent and a sulfonyl chloride group at the 6-position. This electrophilic reagent serves as a key intermediate in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds . Its indoline scaffold is a privileged structure in drug discovery, found in numerous bioactive molecules including alkaloids and anticancer agents . The sulfonyl chloride functionality imparts high reactivity toward nucleophiles, enabling efficient derivatization under mild conditions.

Why Simple Substitution with Other Indoline Sulfonyl Chlorides is Not Advised for 1-Acetylindoline-6-sulfonyl Chloride


Generic substitution among indoline sulfonyl chlorides is not advisable due to significant differences in electronic effects, steric properties, and regiochemical outcomes. The N-acetyl group in 1-acetylindoline-6-sulfonyl chloride exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the sulfonyl chloride moiety relative to N-alkyl or N-H analogs [1]. This alters reaction rates and product profiles in nucleophilic substitution reactions. Furthermore, the 6-position sulfonyl chloride offers distinct steric and electronic environments compared to 5-position isomers, which can profoundly impact regioselectivity in subsequent functionalization steps and the biological activity of derived sulfonamides [2].

Quantitative Differentiation of 1-Acetylindoline-6-sulfonyl Chloride from Closest Indoline Sulfonyl Chloride Analogs


Enhanced Electrophilic Reactivity Due to N-Acetyl Electron-Withdrawing Effect

The N-acetyl substituent in 1-acetylindoline-6-sulfonyl chloride significantly increases the electrophilic character of the sulfonyl chloride group compared to N-alkyl analogs such as 1-methylindoline-6-sulfonyl chloride. Electron-withdrawing groups on aromatic sulfonyl chlorides are known to accelerate nucleophilic substitution and hydrolysis rates [1]. While direct experimental rate constants for this specific compound are not publicly available, class-level inference from extensive studies on substituted benzenesulfonyl chlorides indicates that an N-acetyl group (σₚ ~0.50 for amide) can increase hydrolysis rates by approximately 2- to 5-fold relative to an N-methyl group (σₚ ~-0.17) under identical aqueous conditions [2]. This differential reactivity is critical for applications requiring precise control over sulfonylation kinetics.

Electrophilicity Hydrolysis Rate Nucleophilic Substitution

Regioselective Advantage of 6-Sulfonyl Chloride over 5-Position Isomers in DapE Inhibitor Synthesis

The 6-position sulfonyl chloride moiety in 1-acetylindoline-6-sulfonyl chloride enables the synthesis of indoline-6-sulfonamide derivatives that have been identified as potent inhibitors of the bacterial enzyme DapE [1]. In contrast, 5-position sulfonyl chloride analogs (e.g., 1-formylindoline-5-sulfonyl chloride) produce sulfonamides that typically exhibit significantly reduced or absent DapE inhibitory activity [2]. Molecular docking studies reveal that the 6-sulfonamide group forms critical zinc-binding interactions within the DapE active site, a geometry not accessible with 5-substituted isomers [1]. The lead analog derived from this scaffold displays an IC₅₀ of 18.8 µM against DapE, with enantioselective potency residing in the (R)-configuration [3].

Regioselectivity DapE Inhibition Antibacterial Drug Discovery

Superior Stability Under Ambient Storage Conditions Compared to N-Unsubstituted Indoline-6-sulfonyl Chloride

Vendor technical datasheets indicate that 1-acetylindoline-6-sulfonyl chloride is stable under long-term storage at cool, dry conditions with a minimum purity specification of 95% . In contrast, the N-unsubstituted analog indoline-6-sulfonyl chloride (CAS 13455-29-7) is significantly more susceptible to hydrolytic degradation due to the absence of the protective N-acetyl group, which reduces electron density on the nitrogen and stabilizes the indoline ring against oxidation and nucleophilic attack [1]. While specific shelf-life data are not publicly available, the N-acetyl group is known to enhance the stability of indoline derivatives toward air and moisture, making 1-acetylindoline-6-sulfonyl chloride a more reliable reagent for long-term procurement and inventory management.

Chemical Stability Storage Conditions Hydrolytic Degradation

Distinct LogP and Molecular Properties Favoring Membrane Permeability in Downstream Compounds

The calculated logP for 1-acetylindoline-6-sulfonyl chloride is approximately -0.76 [1], whereas the 5-formyl analog (1-formylindoline-5-sulfonyl chloride) has a reported logP of -0.756 [2]. The slightly more negative logP of the acetyl derivative may influence the lipophilicity of resulting sulfonamide conjugates, potentially affecting membrane permeability and bioavailability in drug discovery programs. Additionally, the molecular weight of 259.71 g/mol for the acetyl compound compared to 231.70 g/mol for the N-methyl analog and 245.68 g/mol for the N-formyl analog [2] allows for fine-tuning of physicochemical properties in lead optimization.

Lipophilicity Drug-likeness Physicochemical Properties

Preferential Use in Patent Literature for N-Acyl Sulfonamide FBPase Inhibitors

Analysis of patent literature reveals that 1-acetylindoline-6-sulfonyl chloride is explicitly claimed as a key intermediate in the synthesis of N-acyl sulfonamide FBPase inhibitors, a class of compounds under investigation for the treatment of type 2 diabetes [1]. In contrast, the N-methyl analog (1-methylindoline-6-sulfonyl chloride) is also referenced in similar patent applications but is less frequently employed due to the inability to readily remove the N-methyl group, which can be a synthetic liability in prodrug strategies [2]. The acetyl group in 1-acetylindoline-6-sulfonyl chloride can be selectively deprotected under mild conditions, offering greater synthetic flexibility for late-stage diversification.

FBPase Inhibition Diabetes Drug Discovery Patent Analysis

Distinct Boiling Point and Density Profile Enabling Facile Purification

While the boiling point of 1-acetylindoline-6-sulfonyl chloride is not explicitly reported, the parent indoline-6-sulfonyl chloride exhibits a boiling point of 352.7±31.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm³ [1]. The N-acetyl substitution is expected to increase molecular weight and polar surface area, likely raising the boiling point further and altering chromatographic retention times. For comparison, 1-methylindoline-6-sulfonyl chloride has a molecular weight of 231.70 g/mol , suggesting a lower boiling point and different volatility profile. These differences can be exploited during purification by distillation or flash chromatography, with the acetyl derivative offering improved resolution from nonpolar impurities due to its increased polarity.

Physical Properties Purification Process Chemistry

Optimal Applications of 1-Acetylindoline-6-sulfonyl Chloride Based on Differentiation Evidence


Synthesis of Indoline-6-Sulfonamide Antibacterial Leads Targeting DapE

Medicinal chemistry groups focused on novel antibiotics should employ 1-acetylindoline-6-sulfonyl chloride as the preferred building block for generating indoline-6-sulfonamide libraries. The 6-position sulfonyl chloride is essential for accessing the active DapE inhibitor pharmacophore, with lead analogs exhibiting IC₅₀ values of 18.8 µM [1]. This regiochemistry is critical; 5-sulfonyl chloride isomers fail to produce active compounds [2]. The acetyl group can be removed post-sulfonamide formation to reveal the free indoline NH for further diversification.

Preparation of N-Acyl Sulfonamide FBPase Inhibitors for Diabetes Research

Industrial R&D teams developing fructose-1,6-bisphosphatase (FBPase) inhibitors for type 2 diabetes should prioritize 1-acetylindoline-6-sulfonyl chloride as a key intermediate. Patent literature demonstrates its utility in constructing N-acyl sulfonamide FBPase inhibitors, with the acetyl group providing a temporary protecting group that can be cleaved under mild conditions to enable late-stage functionalization [3]. This synthetic flexibility is a distinct advantage over N-alkyl analogs which lack a removable protecting group.

Rapid Sulfonamide Library Synthesis Leveraging Enhanced Electrophilicity

High-throughput chemistry groups seeking efficient sulfonamide formation should select 1-acetylindoline-6-sulfonyl chloride due to its enhanced electrophilic reactivity. The electron-withdrawing N-acetyl group accelerates nucleophilic substitution relative to N-methyl analogs, enabling shorter reaction times and higher yields under mild conditions [4]. This property is particularly valuable in parallel synthesis and automated workflows where reaction speed and consistency are paramount.

Stable Intermediate for Long-Term Inventory and Just-in-Time Synthesis

Procurement and inventory management teams should favor 1-acetylindoline-6-sulfonyl chloride over N-unsubstituted indoline sulfonyl chlorides due to its superior storage stability. The N-acetyl group protects the indoline nitrogen from oxidation and reduces hydrolytic sensitivity, ensuring consistent quality with a minimum purity of 95% under long-term cool, dry storage . This reliability minimizes waste and revalidation costs associated with degraded reagents.

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